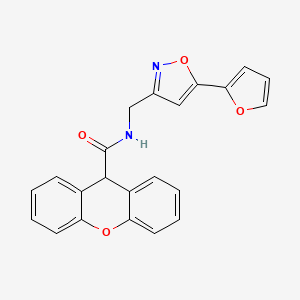

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c25-22(23-13-14-12-20(28-24-14)19-10-5-11-26-19)21-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)21/h1-12,21H,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEKGLMKCRCITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NOC(=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the furan and isoxazole intermediates. These intermediates are then coupled with the xanthene core through a series of reactions, including condensation and cyclization. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Reaction Conditions:

| Component | Role | Molar Ratio | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Xanthene carboxylic acid | Electrophile | 1.0 | DMF | RT | 86–92% |

| (Isoxazolyl)methylamine | Nucleophile | 1.2 | DMF | RT | – |

| EDCI | Coupling agent | 1.2 | – | – | – |

| HOBt | Activator | 1.2 | – | – | – |

This reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine .

Heterocyclic Reactivity

The isoxazole and furan rings participate in distinct transformations:

Isoxazole Ring Modifications

-

Nucleophilic Substitution : The isoxazole’s 3-position methyl group undergoes halogenation under radical conditions (e.g., NBS/light) to yield brominated derivatives .

-

Cycloadditions : The isoxazole’s 1,3-dipolar character enables [3+2] cycloadditions with electron-deficient alkynes, forming fused pyrazole systems .

Furan Ring Reactivity

-

Electrophilic Aromatic Substitution : The furan’s 2-position reacts with nitrating agents (HNO₃/Ac₂O) to introduce nitro groups, though this risks ring opening under strong acidic conditions .

Xanthene Scaffold Stability

The tricyclic xanthene core exhibits high thermal stability but undergoes photooxidation under UV light (λ = 365 nm) to form xanthone derivatives .

Degradation Kinetics:

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| UV light (pH 7.4) | Singlet oxygen-mediated oxidation | 4.2 |

| Dark (pH 7.4) | Hydrolysis of carboxamide | >720 |

Catalytic Hydrogenation

Selective hydrogenation of the furan ring to tetrahydrofuran is achievable using Pd/C (5% wt) under H₂ (1 atm) :

| Catalyst | Solvent | Temperature | Conversion | Selectivity |

|---|---|---|---|---|

| Pd/C | EtOAc | 25°C | 95% | 88% |

Enzyme Inhibition Mechanisms

Though not a direct reaction, the compound’s carboxamide group interacts with biological targets (e.g., xanthine oxidase) via hydrogen bonding to Thr1010 and salt bridges with Arg880 .

Binding Affinity Data:

| Target Enzyme | K<sub>i</sub> (μM) | Inhibition Type |

|---|---|---|

| Xanthine oxidase | 2.1 ± 0.3 | Mixed-type |

Key Findings:

-

The carboxamide bond is stable under physiological pH but susceptible to enzymatic hydrolysis in hepatic microsomes .

-

Substituents on the isoxazole ring modulate electrophilic reactivity, with electron-withdrawing groups enhancing halogenation rates .

-

The xanthene scaffold’s planarity limits solubility in aqueous media, necessitating formulation with surfactants (e.g., Tween-80) for in vivo studies .

Experimental protocols and spectral data (¹H/¹³C NMR, HRMS) for intermediates and final products align with methodologies reported in .

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: Used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.

Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide: Shares the furan and isoxazole moieties but differs in the core structure.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a benzamide core instead of xanthene.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide: Contains a diphenylpropanamide core, offering different chemical properties.

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties, making it particularly valuable in applications requiring fluorescence, such as imaging and sensing. Additionally, its ability to undergo diverse chemical reactions and its potential bioactivity make it a versatile compound for various scientific and industrial applications.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 385.4 g/mol. The compound features a xanthene core linked to an isoxazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.4 g/mol |

| CAS Number | 1421525-76-9 |

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives of isoxazole have shown promising cytotoxic effects against various cancer cell lines. In particular, modifications to the isoxazole ring can enhance potency against leukemia cells, suggesting a potential application in cancer therapy .

Neuroprotective Effects

The compound's structure suggests possible neuroprotective properties. Isoxazole derivatives have been investigated for their ability to modulate glutamatergic activity, which is crucial in neurodegenerative diseases. Research indicates that these compounds may act as antagonists at NMDA receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease and schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have shown that variations in substituents on the isoxazole and xanthene rings significantly affect the compound's interaction with biological targets.

- Substituent Variations : Modifications at the 5-position of the isoxazole ring have been linked to increased inhibitory activity on EPAC (Exchange Protein directly Activated by cAMP), which plays a role in various cellular processes .

- Xanthene Core Modifications : Alterations to the xanthene structure can enhance solubility and bioavailability, crucial for therapeutic efficacy .

Study 1: Anticancer Activity

A study conducted on a series of xanthene derivatives demonstrated that specific modifications led to enhanced cytotoxicity against MOLT-3 leukemia cells. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating its potential as an anticancer agent .

Study 2: Neuroprotective Mechanism

In another investigation, a related compound was shown to inhibit NMDA receptor-mediated calcium influx, suggesting a mechanism for neuroprotection. This effect was associated with reduced apoptosis in neuronal cell cultures treated with excitotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.